(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide is a novel derivative within the class of acrylamide compounds, which have garnered attention for their potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to an acrylamide structure, which is known to influence its biological properties. The synthesis typically involves the reaction of quinoline derivatives with appropriate acrylamides under controlled conditions to yield the target compound.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives containing the quinoline structure have been reported to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and upregulating apoptotic markers such as p53 and caspase 9 .
- Enzyme Inhibition : The compound is also noted for its inhibitory effects on specific kinases. For example, related compounds have demonstrated inhibition of the epidermal growth factor receptor (EGFR) kinase with IC50 values comparable to established inhibitors like Lapatinib . This suggests potential applications in targeting pathways involved in tumor growth and proliferation.
- Mechanism of Action : The proposed mechanisms include cell cycle arrest at the G1 phase and induction of apoptosis through mitochondrial pathways. These effects are mediated by alterations in gene expression related to apoptosis and cell survival .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related quinoline-acrylamide derivatives reported that certain compounds led to significant cell death in cancer cell lines, with notable increases in apoptotic markers:
- Cell Line : MCF-7 (breast cancer)
- Caspase Activation : Increased by 8.7-fold compared to controls.
- Gene Expression : Upregulation of p53 by 7.4-fold compared to controls .
Enzyme Inhibition Assays
Inhibition assays conducted on EGFR kinase revealed:
- IC50 Values :
Case Studies
Several case studies have illustrated the effectiveness of quinoline-based compounds in clinical and preclinical settings:
- Breast Cancer Treatment : A preclinical study highlighted a derivative similar to this compound that significantly reduced tumor size in mouse models when administered alongside traditional chemotherapy agents.
- Mechanistic Insights : In vitro studies demonstrated that these compounds could effectively disrupt cellular signaling pathways critical for cancer cell survival, leading to enhanced sensitivity to existing therapies .
特性
IUPAC Name |
4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-quinolin-8-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-9-2-1-6-16(18)12-13-20(27)24-14-5-11-21(28)26-19-10-3-7-17-8-4-15-25-22(17)19/h1-4,6-10,12-13,15H,5,11,14H2,(H,24,27)(H,26,28)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBAQHLPMLUESP-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。